

JHU395 for MYC-Driven Medulloblastoma: A Technical Guide

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Compound of Interest

Compound Name: JHU395

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This technical guide provides an in-depth overview of the preclinical research on **JHU395**, a novel glutamine antagonist prodrug, for the treatment of MYC-driven medulloblastoma. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and research workflows.

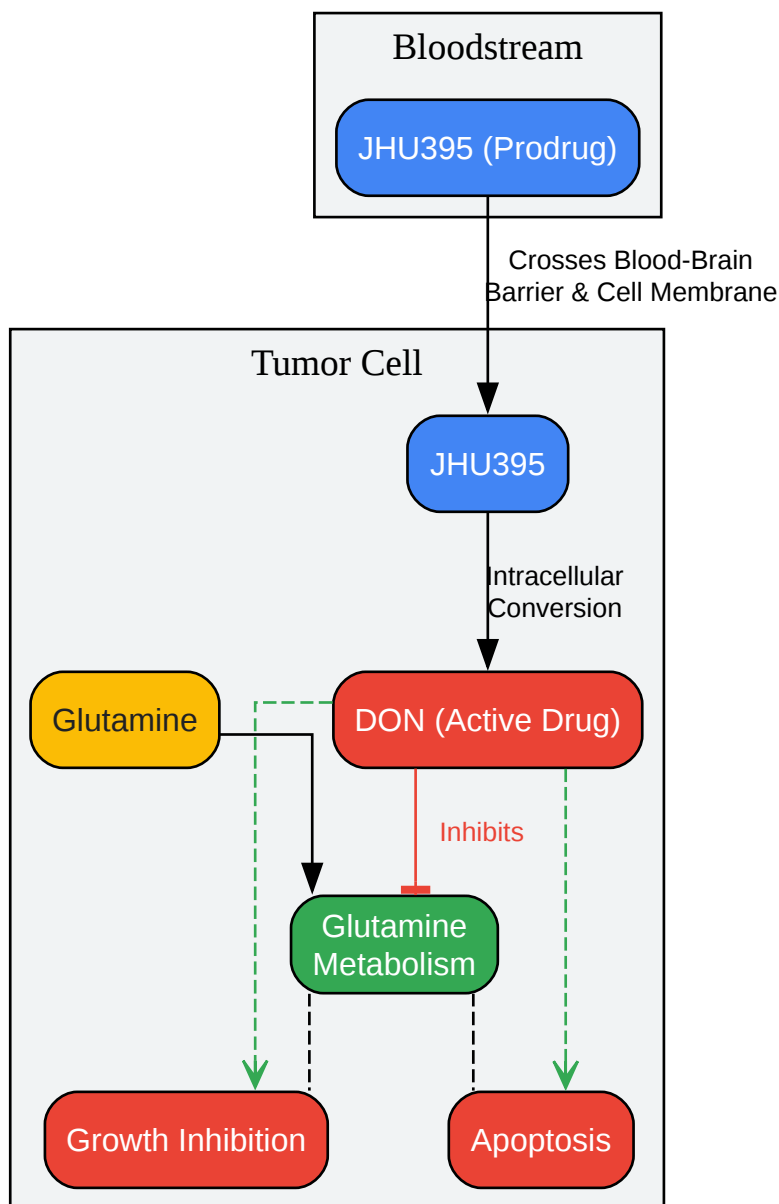
Introduction

Medulloblastoma is the most common malignant pediatric brain tumor, and the subset of tumors with amplification of the c-MYC oncogene has a particularly poor prognosis.^{[1][2][3]} MYC is known to drive cancer cell growth by upregulating glutamine metabolism, making this pathway a compelling therapeutic target.^{[1][2][3]} **JHU395** is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).^{[1][2][3]} It was developed to increase the lipophilicity and brain penetration of DON, with the goal of more effectively targeting brain tumors like medulloblastoma.^{[1][2][3]} Preclinical studies have demonstrated that **JHU395** can suppress tumor growth and induce apoptosis in MYC-driven medulloblastoma models.^{[1][2][4]}

Mechanism of Action

JHU395 is designed to be a more effective delivery vehicle for the active compound, DON. As a prodrug, **JHU395** has enhanced lipophilicity, allowing it to more readily cross the blood-brain barrier and penetrate tumor cells.^{[1][2][5]} Once inside the cell, **JHU395** is converted to DON,

which then acts as a glutamine antagonist, disrupting the metabolic processes that are essential for the rapid growth of MYC-driven cancer cells.[6][7] This targeted approach is particularly effective in high-MYC tumors due to their increased dependence on glutamine metabolism.[5]



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Caption: Mechanism of action of **JHU395** in a MYC-driven medulloblastoma cell.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of **JHU395** in MYC-driven medulloblastoma.

Cell Line	Treatment	IC50 (μM)	p-value
D283MED	DON	20	< 0.05
D283MED	JHU395	1	< 0.05
High MYC Cells	JHU395	0.5	N/A
Low MYC Cells	JHU395	35	N/A

Table 1: In Vitro Efficacy of **JHU395**.[\[5\]](#)[\[6\]](#)

Cell Line	Treatment	Concentration (μM)	Cleaved Caspase-3 Positive Cells (%)	p-value
D283MED	Vehicle	N/A	18.5	< 0.01
D283MED	JHU395	1	25.2	< 0.01
D283MED	JHU395	2	29.4	< 0.01
High-MYC Cells	Control	N/A	30	< 0.05
High-MYC Cells	JHU395	Low micromolar	60	< 0.05

Table 2: Induction of Apoptosis by **JHU395**.[\[4\]](#)[\[6\]](#)

Treatment Group	Median Survival (days)	p-value
Vehicle Control	26	< 0.001
JHU395	45	< 0.001

Table 3: In Vivo Efficacy of **JHU395** in Orthotopic Xenograft Mouse Model.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Parameter	Value
CSF-to-plasma ratio improvement (vs. DON)	10-fold
Brain-to-plasma ratio improvement (vs. DON)	10-fold
Brain-to-plasma ratio of DON after JHU395 IP dosing	0.66

Table 4: Pharmacokinetic Properties of **JHU395**.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Animal Studies (Orthotopic Xenograft Model)

- Animal Model: Nu/Nu mice were used for this study.[\[4\]](#)
- Cell Implantation:
 - Mice were anesthetized with ketamine/xylazine.[\[4\]](#)
 - A burr hole was created in the skull 1 mm to the right and 2 mm posterior to the lambdoid suture using an 18-gauge needle.[\[4\]](#)
 - 100,000 D425MED cells in 3 μ L of media were injected to a depth of 2.5 mm into the cerebellum using a Hamilton syringe with a needle guard.[\[4\]](#)
- Treatment:
 - **JHU395** was prepared in DMSO.[\[4\]](#)
 - Parenteral administration of **JHU395** was performed at doses of 5 or 20 mg/kg.[\[4\]](#)
- Endpoint: Survival was monitored, and the median survival was calculated.[\[4\]](#)

Immunofluorescence for Cleaved Caspase-3

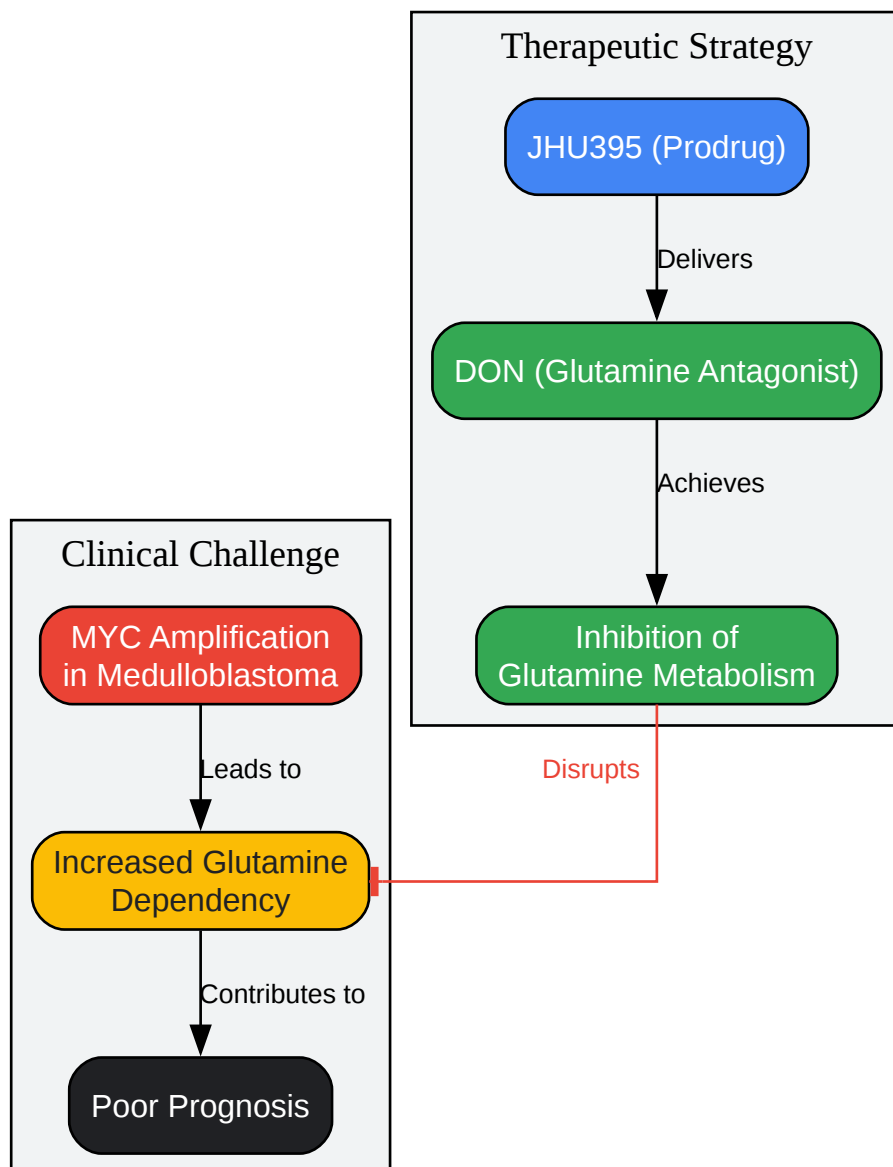
- Cell Treatment: Medulloblastoma cell lines were treated with **JHU395** for 72 hours.[4]
- Cell Fixation: Cells were fixed in cytospin fluid and spun onto glass slides.[5]
- Permeabilization and Blocking: Cells were permeabilized with 0.1% TritonX and blocked with 5% normal goat serum.[5]
- Antibody Incubation:
 - Cells were incubated with anti-cleaved caspase-3 antibody (Cell Signaling Technology, clone 5A1E) at a 1:400 dilution.[5]
 - A secondary antibody conjugated to Cy3 was used at a 1:500 dilution.[5]
- Counterstaining and Imaging:
 - 4',6-diamidino-2-phenylindole (DAPI) was used as a counterstain.[5]
 - Images were captured, and the percentage of Cy3-positive cells was calculated from at least five pairs of images for each treatment condition.[5]

Tumor Cell-to-Plasma Partitioning

- Cell Preparation: D425MED cells were resuspended in human plasma to a density of 10 million cells/mL.[5]
- Incubation: The cell-plasma suspension was preincubated at 37°C for 5 minutes before adding **JHU395** to a final concentration of 20 μ M. The suspension was then reincubated for 1 hour at 37°C.[5]
- Separation: The cell suspension was centrifuged at 10,000 g for 10 minutes at 4°C, and the supernatant plasma was collected.[5]
- Analysis: The concentrations of intact **JHU395** and DON in both the cell pellet and the plasma were quantified.[4]

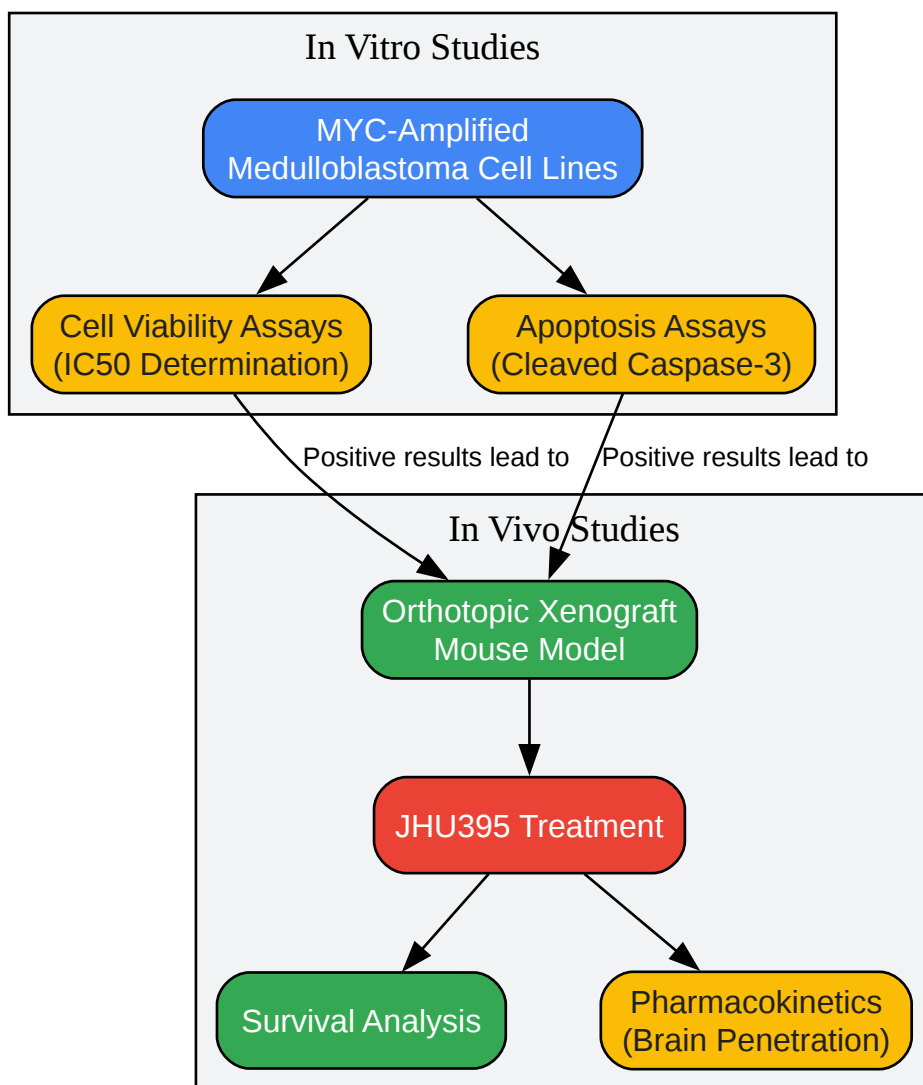
Visualizations

The following diagrams illustrate key relationships and workflows in the research of **JHU395** for MYC-driven medulloblastoma.



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Caption: Logical relationship between MYC amplification and **JHU395** therapeutic strategy.



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Caption: Experimental workflow for preclinical evaluation of **JHU395**.

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